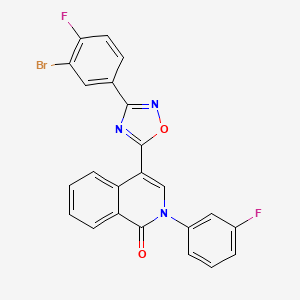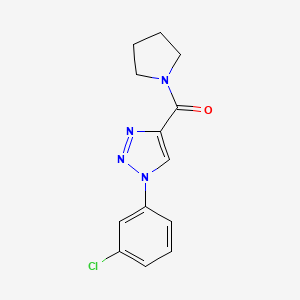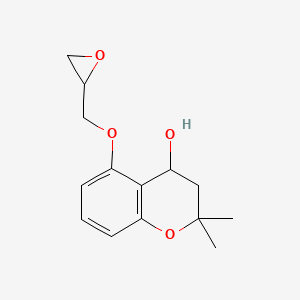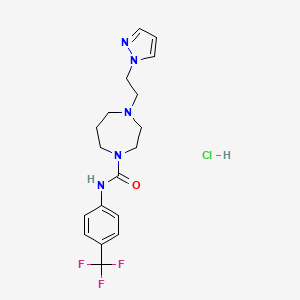
4-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-(trifluoromethyl)phenyl)-1,4-diazepane-1-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole and diazepane rings in separate steps, followed by the introduction of the trifluoromethyl group. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using techniques such as NMR spectroscopy and mass spectrometry . These techniques can provide information about the connectivity of the atoms in the molecule and the presence of functional groups.Chemical Reactions Analysis
The chemical reactions of the compound would likely be influenced by the presence of the pyrazole and diazepane rings and the trifluoromethyl group. These functional groups could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its solubility, melting point, and reactivity, would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its behavior in biological systems .Wissenschaftliche Forschungsanwendungen
- Researchers have explored the use of this compound in Rh(III)-catalyzed C–H bond functionalization reactions. For instance, it can undergo switchable C–H functionalization with internal alkynes, leading to either C–H alkenylation products or indazole products. This versatility provides a straightforward route for the synthesis of diverse organic molecules .
- The trifluoromethylpyridine (TFMP) moiety, present in this compound, has applications in both agrochemicals and pharmaceuticals. It serves as a key building block for designing novel molecules with improved bioactivity. Researchers have explored its potential as a scaffold for developing new pesticides and drugs .
- The ethoxyphenylboronic acid derivative of this compound (4-(2-(1H-pyrazol-1-yl)ethoxy)phenylboronic acid) has been used in proteomics research. Its boronic acid functionality allows for specific interactions with biomolecules, making it valuable for studying protein-ligand interactions and drug discovery .
- The diazepane core in this compound can be incorporated into MOFs, which are porous materials with applications in gas storage, separation, and catalysis. Researchers have explored the synthesis of MOFs based on this scaffold for various purposes .
Catalysis and Organic Synthesis
Agrochemicals and Pharmaceuticals
Boronic Acid Derivatives
Metal-Organic Frameworks (MOFs)
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(2-pyrazol-1-ylethyl)-N-[4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N5O.ClH/c19-18(20,21)15-3-5-16(6-4-15)23-17(27)25-9-2-8-24(11-13-25)12-14-26-10-1-7-22-26;/h1,3-7,10H,2,8-9,11-14H2,(H,23,27);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRLPEIVSSLVMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)CCN3C=CC=N3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClF3N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-(trifluoromethyl)phenyl)-1,4-diazepane-1-carboxamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2402898.png)
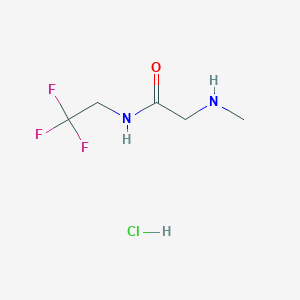
![4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzohydrazide](/img/structure/B2402901.png)
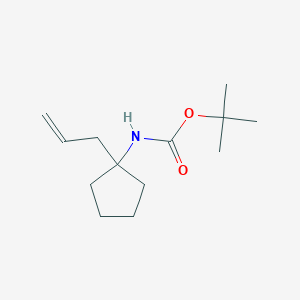
![4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)-N-(4-(trifluoromethyl)benzyl)benzamide](/img/structure/B2402904.png)
![N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2402905.png)

![N-Benzylspiro[3.5]nonan-5-amine](/img/structure/B2402908.png)
![Methyl 6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2402910.png)
![2-[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2402911.png)
![2-[1-[(3-Methylphenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2402913.png)
